An In-depth Technical Guide to the Synthesis of N1,N1,N6,N6-Tetramethyladipamide
An In-depth Technical Guide to the Synthesis of N1,N1,N6,N6-Tetramethyladipamide
This guide provides a detailed exploration of the synthetic pathways leading to N1,N1,N6,N6-Tetramethyladipamide, a diamide with applications in organic synthesis and as a potential building block in polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.
Introduction
N1,N1,N6,N6-Tetramethyladipamide is a symmetrical diamide derived from adipic acid and dimethylamine. Its structure, characterized by two tertiary amide groups, imparts specific solubility and reactivity profiles that are of interest in various chemical applications. The synthesis of this compound can be approached through several routes, primarily involving the reaction of a dicarboxylic acid or its derivative with a secondary amine. This guide will focus on the two most prevalent and logical synthetic strategies: the reaction of adipoyl chloride with dimethylamine and the direct amidation of adipic acid with dimethylamine.
PART 1: Synthesis from Adipoyl Chloride and Dimethylamine
This is the more traditional and often higher-yielding approach, leveraging the high reactivity of an acyl chloride.
Mechanistic Insights
The reaction between adipoyl chloride and dimethylamine is a classic example of nucleophilic acyl substitution.[1] The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adipoyl chloride. This is a robust and generally fast reaction. The mechanism proceeds as follows:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen of dimethylamine attacks one of the carbonyl carbons of adipoyl chloride. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
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Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.
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Deprotonation: A second equivalent of dimethylamine or another base (like triethylamine or pyridine) removes the proton from the nitrogen atom, which is now positively charged, to yield the neutral amide and the hydrochloride salt of the base.
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Second Amidation: The process is repeated at the other end of the adipoyl chloride molecule to form the final product, N1,N1,N6,N6-Tetramethyladipamide.
Because hydrogen chloride (HCl) is generated as a byproduct, a base is required to neutralize it and prevent the protonation of the dimethylamine reactant, which would render it non-nucleophilic.[2]
Experimental Protocol
Materials:
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Adipoyl chloride
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Dimethylamine (as a solution in a suitable solvent like THF or as a gas)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine (or another non-nucleophilic base)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve adipoyl chloride in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
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In a separate flask, prepare a solution of dimethylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
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Slowly add the dimethylamine/triethylamine solution to the stirred adipoyl chloride solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.[3]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or recrystallization to yield pure N1,N1,N6,N6-Tetramethyladipamide.
Visualization of the Pathway
Caption: Reaction scheme for the catalytic direct amidation of adipic acid to form N1,N1,N6,N6-Tetramethyladipamide.
Data Summary
| Parameter | Synthesis from Adipoyl Chloride | Synthesis from Adipic Acid (Catalytic) |
| Starting Materials | Adipoyl chloride, Dimethylamine | Adipic acid, Dimethylamine |
| Key Reagents | Triethylamine (or other base) | Catalyst (e.g., Boronic acid) |
| Reaction Temperature | 0°C to Room Temperature | Reflux (e.g., Toluene at ~111°C) |
| Reaction Time | Typically 2-6 hours | Can be >24 hours |
| Byproducts | Triethylamine hydrochloride | Water |
| Atom Economy | Lower | Higher |
| Advantages | High reactivity, generally higher yield, faster | "Greener" process, avoids corrosive reagents |
| Disadvantages | Use of corrosive adipoyl chloride, production of salt waste | High temperatures, long reaction times, catalyst cost |
Safety and Handling
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Adipoyl chloride is corrosive and reacts with water to produce HCl. [4]It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Dimethylamine is a flammable and corrosive gas or liquid. It should also be handled in a well-ventilated fume hood with appropriate PPE.
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Triethylamine is a flammable and corrosive liquid.
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High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.
Conclusion
The synthesis of N1,N1,N6,N6-Tetramethyladipamide can be effectively achieved through two primary pathways. The choice of method depends on the desired scale, available equipment, and considerations for waste management and atom economy. The reaction of adipoyl chloride with dimethylamine is a rapid and high-yielding method, while the direct catalytic amidation of adipic acid represents a more environmentally benign approach. For laboratory-scale synthesis where yield and reaction time are critical, the adipoyl chloride method is often preferred. For larger-scale industrial applications where green chemistry principles are paramount, the development of more efficient catalytic systems for direct amidation is a key area of research.
References
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brainly.com. What is the chemical equation for the reaction between hexamethylenediamine and adipoyl chloride?. [Link]
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PubChem. N1,N1,N2,N2,N3,N3,N4,N4,N5,N5,N6,N6-Dodecamethyl-1,2,3,4,5,6-benzenehexamine. [Link]
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